1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a trihydroindol core
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetFactor Xa and VEGFR-2 , which play crucial roles in blood coagulation and angiogenesis, respectively.
Mode of Action
Similar compounds like apixaban, a direct inhibitor of activated factor x (fxa), work by inhibiting free as well as prothrombinase- and clot-bound fxa activity . Another compound, a derivative of tolfenamic acid, was designed to inhibit VEGFR-2 tyrosine kinase .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade and angiogenesis , which are critical for blood clotting and the formation of blood vessels, respectively.
Pharmacokinetics
A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Similar compounds have been found to have antithrombotic efficacy and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of the compound .
Cellular Effects
It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is speculated that the compound may have varying effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is speculated that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is speculated that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves several steps, typically starting with the preparation of the methoxyphenyl precursor. One common method includes the alkylation of 4-methoxyphenol followed by cyclization reactions to form the indole core. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired product with high efficiency .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its reduced forms, such as alcohols.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: This compound shares the methoxyphenyl group but differs in its core structure, leading to distinct chemical properties and applications.
4-Methoxyamphetamine: Although structurally different, this compound also features a methoxyphenyl group and is known for its pharmacological effects.
5-(4-Methoxyphenyl)-1H-Indole: This compound has a similar aromatic substitution pattern but differs in its indole core, affecting its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-9-15-16(10-18(2,3)11-17(15)20)19(12)13-5-7-14(21-4)8-6-13/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXQEAHYSLVEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)OC)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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